molecular formula C16H16BrNO4 B3059057 Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate CAS No. 93941-03-8

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate

Cat. No.: B3059057
CAS No.: 93941-03-8
M. Wt: 366.21 g/mol
InChI Key: XFWAGGLINZUVII-UHFFFAOYSA-N
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Description

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a diethyl malonate moiety attached via a methylene bridge.

Preparation Methods

The synthesis of Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate typically involves the reaction of 5-bromoindole-3-carboxaldehyde with diethyl malonate in the presence of a base. The reaction is carried out in an ethanol medium at elevated temperatures, usually around 60°C. The process involves the formation of a methylene bridge between the indole and malonate moieties .

Chemical Reactions Analysis

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Condensation: It can undergo condensation reactions with various nucleophiles to form new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the bromine atom and malonate group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, including oxidative stress and microbial growth .

Comparison with Similar Compounds

Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate can be compared with other indole derivatives such as:

Properties

IUPAC Name

diethyl 2-[(5-bromo-1H-indol-3-yl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-3-21-15(19)13(16(20)22-4-2)7-10-9-18-14-6-5-11(17)8-12(10)14/h5-9,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWAGGLINZUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=C1C=C(C=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239917
Record name Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
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Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93941-03-8
Record name 1,3-Diethyl 2-[(5-bromo-1H-indol-3-yl)methylene]propanedioate
Source CAS Common Chemistry
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Record name Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
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Record name Diethyl ((5-bromo-1H-indol-3-yl)methylene)malonate
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Record name Diethyl [(5-bromo-1H-indol-3-yl)methylene]malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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